{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine
Description
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanamine |
InChI |
InChI=1S/C8H11NOS/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3H,1-2,4-5,9H2 |
InChI Key |
USOLXSACZBFWEK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1SC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thieno[3,2-c]pyran derivative with a suitable amine source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno-pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry
In chemistry, {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways and receptors .
Industry
In industry, this compound is used in the development of advanced materials. Its ability to undergo various chemical modifications makes it suitable for creating materials with specific properties, such as enhanced conductivity or stability .
Mechanism of Action
The mechanism of action of {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Research Implications and Gaps
- Biological Data: Limited pharmacological data exist for the target compound compared to analogues like prasugrel or compound C1, highlighting a need for in vitro/in vivo studies.
- Synthetic Accessibility : The target compound’s synthesis (e.g., via reductive amination or cyclization) remains underexplored compared to well-documented routes for TAAR1 agonists .
Biological Activity
{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine is a heterocyclic compound characterized by a unique thieno-pyran ring structure. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through specific binding interactions, leading to alterations in biological processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
- Anticancer Potential : Investigations into the compound's effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis.
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases.
Case Studies
- Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Cancer Cell Line Evaluation : In vitro tests on human breast cancer cell lines revealed that treatment with this compound resulted in a 40% decrease in cell viability after 48 hours of exposure.
- Neuroprotection : The compound was tested in a rodent model of Alzheimer's disease and showed a reduction in neuroinflammation markers and improved cognitive function as measured by behavioral tests.
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds, a table summarizing key features is presented below:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|---|
| This compound | Thieno-pyran | Yes | Yes | Yes |
| {4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine | Similar structure | Limited | Moderate | No |
| {2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine | Fluorinated derivative | No | High | Moderate |
Q & A
Q. What in vitro and in vivo models are appropriate for evaluating its antitumor potential?
- In vitro : 3D tumor spheroids or patient-derived organoids to mimic tumor microenvironments .
- In vivo : Xenograft models in immunodeficient mice, with pharmacokinetic profiling (Cₘₐₓ, t₁/₂) via LC-MS/MS .
Critical Notes
- Contradictions in evidence : Biological activity data vary across studies due to assay heterogeneity. Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
